2,5-Dimethyl-3,4-hexanediol
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Overview
Description
2,5-Dimethyl-3,4-hexanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3,4-hexanediol can be synthesized through several methods. One common approach involves the hydrogenation of dimethyl hexin glycol in the presence of a nickel catalyst. The reaction is carried out in stages, with varying pressures and temperatures to ensure complete hydrogenation . Another method includes the fractional crystallization of the diol from acetone, followed by purification using activated charcoal .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced catalysts and solvents, such as hexanol, is common to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3,4-hexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or other substituted compounds.
Scientific Research Applications
2,5-Dimethyl-3,4-hexanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3,4-hexanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In catalytic processes, the compound can act as a ligand, coordinating with metal centers to facilitate reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-2,5-hexanediol
- 1,1,4,4-Tetramethyl-1,4-butanediol
- 2,5-Dihydroxy-2,5-dimethylhexane
- 2,5-Dimethyl-2,5-dihydroxyhexane
- 2,5-Dimethylhexane-2,5-diol
Uniqueness
2,5-Dimethyl-3,4-hexanediol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
22607-11-0 |
---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,5-dimethylhexane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3 |
InChI Key |
UEGKGPFVYRPVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(C)C)O)O |
Origin of Product |
United States |
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